p60c-src substrate II

Description

Properties

IUPAC Name |

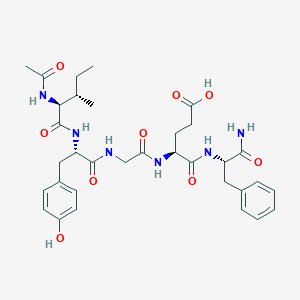

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPPBQMEFADOEU-QAXPSLGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to p60c-src Substrate II

This technical guide provides a comprehensive overview of p60c-src Substrate II, a synthetic peptide widely utilized in the study of the p60c-src protein tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in signal transduction and oncology research.

Introduction to p60c-src

The p60c-src proto-oncogene encodes a 60 kDa non-receptor tyrosine kinase that plays a pivotal role in the regulation of a multitude of cellular processes. As a member of the Src family of kinases, it is implicated in cell proliferation, differentiation, survival, and migration. Dysregulation of p60c-src activity has been linked to the development and progression of various human cancers, making it a significant target for therapeutic intervention. The kinase activity of p60c-src is tightly controlled through phosphorylation and protein-protein interactions, mediated by its distinct functional domains, including the SH1 (catalytic), SH2, and SH3 domains.

This compound: A Tool for Kinase Activity Assessment

This compound is an efficient and specific synthetic pentapeptide substrate designed for the in vitro assessment of p60c-src kinase activity. Its defined sequence and

The Structure and Function of p60c-src Substrate II Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and function of the p60c-src substrate II peptide, a key tool in the study of non-receptor tyrosine kinases. This document details its biochemical properties, experimental protocols for its synthesis and use, and its role within cellular signaling pathways.

Peptide Structure and Properties

The this compound is a synthetic pentapeptide with the sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2. It serves as an efficient and specific substrate for the p60c-src protein tyrosine kinase, a prototypical member of the Src family of kinases that play crucial roles in cell proliferation, differentiation, and survival.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Sequence | Ac-Ile-Tyr-Gly-Glu-Phe-NH2 |

| Molecular Formula | C33H44N6O9 |

| Molecular Weight | 668.74 g/mol |

| Phosphorylation Site | Tyrosine (Tyr) |

Comparative Kinetic Data of p60c-src Peptide Substrates

The efficiency of various peptide substrates for p60c-src can be compared using their kinetic constants, the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster rate of phosphorylation.

Table 2: Kinetic Parameters of Selected p60c-src Peptide Substrates

| Peptide Substrate Sequence | Km (µM) | Vmax (µmol/min/mg) |

| Ac-Ile-Tyr-Gly-Glu-Phe-NH2 | 368 | 1.02 |

| Ac-Glu-Asp-Ala-Ile-Tyr-NH2 | 880 | 1.86 |

| YIYGSFK | 55 | Not Reported |

| Angiotensin I | 6800 | Not Reported[1] |

| cdc2(6-20) (KVEKIGEGTYGVVYK) | 352 | Not Reported |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac-Ile-Tyr-Gly-Glu-Phe-NH2

The this compound peptide is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH)

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Acetic anhydride

-

Ether

The following diagram outlines the key steps in the Fmoc SPPS of the this compound peptide.

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the first amino acid (Fmoc-Phe-OH), HCTU, and DIPEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Glu, Gly, Tyr, Ile).

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/water/TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

p60c-src Kinase Assay

This protocol describes a radioactive kinase assay to measure the phosphorylation of the this compound peptide.

-

Purified active p60c-src enzyme

-

This compound peptide

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Caption: p60c-src Radioactive Kinase Assay Workflow.

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, a known concentration of the this compound peptide, and the p60c-src enzyme.

-

Initiate Reaction: Start the phosphorylation reaction by adding a solution of [γ-³²P]ATP (mixed with cold ATP to the desired specific activity).

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding an excess of stopping solution (e.g., 75 mM phosphoric acid).

-

Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The counts are proportional to the amount of peptide phosphorylated.

Signaling Pathways

p60c-src is a key mediator of signaling pathways initiated by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). Upon ligand binding and receptor dimerization, Src is recruited to the activated receptor and is itself activated. Activated Src then phosphorylates various downstream substrates, leading to the activation of multiple signaling cascades that control cell growth, proliferation, and survival.

EGFR- and PDGFR-Mediated Src Activation and Downstream Signaling

The following diagram illustrates the central role of Src in relaying signals from EGFR and PDGFR to downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.

Caption: Src-Mediated Signaling Downstream of EGFR and PDGFR.

Three-Dimensional Structure

To date, a high-resolution three-dimensional structure of the this compound peptide, Ac-Ile-Tyr-Gly-Glu-Phe-NH2, has not been deposited in the Protein Data Bank (PDB) or extensively described in the literature. NMR studies on other Src substrate peptides, such as the 13-residue RRsrc peptide, have indicated that these peptides can exist in an equilibrium between extended and nascent helical conformations in solution[2]. The precise conformation of the this compound peptide when bound to the active site of the Src kinase remains an area for future investigation. Understanding this bound conformation is crucial for the rational design of more potent and specific Src inhibitors for therapeutic applications.

References

The Core Mechanism of p60c-src Substrate Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phosphorylation mechanism of substrates by p60c-src, a non-receptor tyrosine kinase pivotal in cellular signaling. Dysregulation of p60c-src is implicated in the progression of various cancers, making it a critical target for therapeutic intervention. This document details the kinase's activation, substrate recognition, and the methodologies used to study these processes, with a specific focus on the synthetic peptide, p60c-src substrate II.

Introduction to p60c-src

The proto-oncogene c-Src encodes p60c-src (Src), a 60 kDa protein that is a foundational member of the Src family of kinases (SFKs).[1][2] These kinases are crucial transducers of signals originating from cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, regulating fundamental cellular processes including proliferation, survival, migration, and angiogenesis.[3][4] The structure of p60c-src includes several functional domains: an N-terminal myristoylation site for membrane association, SH3 and SH2 domains that mediate protein-protein interactions, a catalytic kinase domain (SH1), and a C-terminal regulatory tail.[1]

The Mechanism of p60c-src Activation and Phosphorylation

The catalytic activity of p60c-src is tightly controlled by a sophisticated mechanism of intramolecular inhibition and activation, primarily governed by phosphorylation at two key tyrosine residues.

-

Inactive State: In its basal, inactive state, p60c-src is phosphorylated at a C-terminal tyrosine residue (Tyr527). This phosphotyrosine binds to the kinase's own SH2 domain, inducing a "closed" conformation. This intramolecular interaction is further stabilized by the SH3 domain binding to the linker region of the kinase domain, effectively blocking substrate access to the active site.[5]

-

Activation: Activation is initiated by the dephosphorylation of Tyr527, often by protein tyrosine phosphatases. This event disrupts the intramolecular SH2-phosphotyrosine interaction, leading to an "open" and partially active conformation. Full activation is then achieved through autophosphorylation at Tyr416 within the activation loop of the kinase domain.[6][7] This intermolecular autophosphorylation event stabilizes the active conformation of the kinase, allowing it to efficiently bind and phosphorylate its substrates.[8]

Once activated, p60c-src propagates signals by phosphorylating a multitude of downstream substrates on specific tyrosine residues. This phosphorylation creates docking sites for other SH2 domain-containing proteins, assembling signaling complexes that drive various cellular responses.

Figure 1. Simplified signaling pathway of p60c-src activation and substrate phosphorylation.

Substrate Specificity and Quantitative Data

p60c-src phosphorylates a diverse range of protein substrates. While consensus sequences have been identified, substrate recognition is complex and can be influenced by regions outside the core phosphorylation site.[9] For in vitro studies, synthetic peptides are widely used to quantify kinase activity. "this compound" is an efficient pentapeptide substrate designed for this purpose.[10][11]

The table below summarizes the kinetic parameters for p60c-src with substrate II and other commonly used peptide substrates. Such data is crucial for comparing the efficacy of phosphorylation and for screening potential kinase inhibitors.

| Substrate Name | Peptide Sequence | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |

| This compound | Ac-Ile-Tyr-Gly-Glu-Phe-NH₂ | 368 | 1.02 | 4.6 x 10³ |

| Substrate 2 | Ac-Glu-Asp-Ala-Ile-Tyr-NH₂ | 880 | 1.86 | 3.5 x 10³ |

| cdc2 (6-20) Peptide | KVEKIGEGTYGVVYK | 494 | N/A | N/A |

| Raytide | N/A | 2200 | 5.2 | 3.9 x 10³ |

| Casein (dephosphorylated) | Protein | ~140-420 | N/A | N/A |

Experimental Protocols for Studying p60c-src Phosphorylation

The phosphorylation of substrates by p60c-src can be meticulously quantified using various in vitro kinase assays. Below are detailed protocols for both radioactive and non-radioactive methods commonly employed in research and drug development.

Radioactive In Vitro Kinase Assay ([³²P]-ATP Filter Binding)

This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

Materials:

-

Purified, active p60c-src enzyme

-

Src Kinase Substrate II (or other peptide substrate)

-

Src Kinase Reaction Buffer (100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT)

-

[γ-³²P]ATP (3000 Ci/mmol)

-

Unlabeled ATP (500 µM)

-

40% Trichloroacetic acid (TCA)

-

0.75% Phosphoric acid

-

Acetone

-

P81 phosphocellulose paper squares (2cm x 2cm)

-

Scintillation vials and cocktail

-

Microcentrifuge tubes, pipettes, 30°C incubator, scintillation counter

Protocol:

-

Prepare Reagents:

-

Dilute [γ-³²P]ATP with unlabeled ATP in a solution containing 75mM MnCl₂ to a working concentration (e.g., 1 µCi/µl).

-

Reconstitute the peptide substrate in distilled water or Src Kinase Reaction Buffer to a stock concentration of 1.5 mM.

-

Dilute the p60c-src enzyme in reaction buffer to a working concentration.

-

-

Set Up Kinase Reaction (40 µL total volume):

-

In a microcentrifuge tube, add 10 µL of Src Kinase Reaction Buffer.

-

Add 10 µL of the substrate peptide solution (final concentration will be ~375 µM).

-

Add 10 µL of the diluted p60c-src enzyme (e.g., 10-15 Units/assay). Include a "no enzyme" control for background.

-

Pre-incubate the mixture for 5-10 minutes at 30°C.

-

-

Initiate Reaction:

-

Start the reaction by adding 10 µL of the diluted [γ-³²P]ATP solution.

-

Incubate for 10 minutes at 30°C. The incubation time should be within the linear range of the reaction.

-

-

Stop Reaction and Spot:

-

Stop the reaction by adding 20 µL of 40% TCA.

-

Incubate for 5 minutes at room temperature.

-

Spot 25 µL of the reaction mixture onto the center of a labeled P81 paper square.

-

-

Wash and Count:

-

Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring.

-

Perform one final wash with acetone for 5 minutes.

-

Allow the squares to air dry completely.

-

Place each square into a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.[14]

-

-

Data Analysis:

-

Subtract the CPM from the "no enzyme" control from all other samples.

-

Calculate the pmoles of phosphate transferred using the specific activity of the [γ-³²P]ATP.

-

Figure 2. Experimental workflow for a radioactive p60c-src kinase assay.

Non-Radioactive In Vitro Kinase Assay (Luminescence-Based)

This high-throughput method measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.

Materials:

-

Purified, active p60c-src enzyme

-

Src Kinase Substrate II (or other substrate)

-

Kinase Buffer

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Microplate reader capable of measuring luminescence

Protocol:

-

Prepare Reagents:

-

Dilute the enzyme, substrate, and ATP in the provided Kinase Buffer to desired working concentrations.

-

-

Set Up Kinase Reaction (e.g., 5 µL total volume):

-

To the wells of a white microplate, add 2 µL of the p60c-src enzyme.

-

Add 2 µL of the substrate/ATP mixture. For inhibitor screening, 1 µL of the test compound and 1 µL of enzyme can be pre-incubated before adding the substrate/ATP mix.

-

-

Incubate:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detect ADP Production:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Measure Luminescence:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.[15]

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. An ATP-to-ADP conversion curve can be used for precise quantification.

-

Conclusion

Understanding the intricate mechanism of p60c-src phosphorylation is paramount for cell biology research and for the development of targeted cancer therapies. The activation of p60c-src is a tightly regulated, multi-step process that unleashes its catalytic activity upon a wide array of cellular substrates. The use of specific substrates like this compound in robust in vitro assays, as detailed in this guide, provides a powerful platform for dissecting kinase function and for the high-throughput screening of novel inhibitors. These methodologies are fundamental tools for professionals aiming to modulate p60c-src activity for therapeutic benefit.

References

- 1. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Activation of the proto-oncogene p60c-src by point mutations in the SH2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An allosteric switch between the activation loop and a c-terminal palindromic phospho-motif controls c-Src function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of pp60c-src tyrosine kinase activities using a continuous assay: autoactivation of the enzyme is an intermolecular autophosphorylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of efficient pentapeptide substrates for the tyrosine kinase pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. peptide.com [peptide.com]

- 13. Substrate affinity of the protein tyrosine kinase pp60c-src is increased on thrombin stimulation of human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. promega.com [promega.com]

Binding Affinity of p60c-src Substrate II to Src Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of p60c-src substrate II to Src kinase. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and kinase signaling research. This document summarizes key quantitative data, details experimental methodologies for affinity determination, and visualizes relevant biological pathways and experimental workflows.

Quantitative Analysis of Binding Affinity

The binding affinity of substrates to Src kinase is a critical parameter in understanding its enzymatic activity and in the development of specific inhibitors. While the Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is often used as an approximation of substrate affinity, the dissociation constant (Kd) provides a direct measure of the binding equilibrium.

Below is a summary of the reported kinetic constants for various peptide substrates of Src kinase.

| Substrate Name/Sequence | Binding Parameter | Value | Notes |

| This compound | Km | 368 µM | A pentapeptide substrate for pp60c-src. |

| Vmax | 1.02 µmol min⁻¹ mg⁻¹ | ||

| Peptide Substrate (acet-AEEEIYGEFEA-NH2) | Km | 494 µM | Measured using a continuous enzymatic assay with the Src catalytic domain.[1] |

| Phosphopeptide (Tyr(P)-Glu-Glu-Ile motif) | Kd(app) | ~3.7 nM | High-affinity binding to the SH2 domain of Src. Determined by 125I competition assay and surface plasmon resonance.[2] |

Experimental Protocols for Determining Binding Affinity

Several methods can be employed to determine the binding affinity of a substrate to Src kinase. This section details three common experimental protocols: a radiometric kinase assay for determining Km, and Biolayer Interferometry (BLI) for determining the dissociation constant (Kd).

Radiometric Src Kinase Assay for Km Determination

This protocol is a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Src Kinase: Purified, active p60c-src kinase.

-

Src Kinase Substrate Peptide: (e.g., this compound, Ac-IYGEF-NH2). Stock solution of known concentration.

-

[γ-³²P]ATP: Radioactive ATP of high specific activity.

-

Kinase Reaction Buffer: Typically contains Tris-HCl (pH 7.2-7.5), MgCl₂, MnCl₂, DTT, and a phosphatase inhibitor like sodium orthovanadate.

-

Stopping Solution: Trichloroacetic acid (TCA) or phosphoric acid.

-

P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the Src kinase substrate peptide in the kinase reaction buffer.

-

Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, a fixed amount of Src kinase, and the substrate peptide at various concentrations.

-

Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final desired concentration.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding cold TCA or phosphoric acid.

-

Capture of Phosphorylated Substrate: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone is often performed to aid in drying.

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the initial reaction velocities (proportional to the measured counts per minute) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Biolayer Interferometry (BLI) for Kd Determination

BLI is a label-free optical biosensing technique that measures real-time biomolecular interactions. It can be used to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is calculated (Kd = koff / kon).

Materials:

-

BLI Instrument: (e.g., Octet system).

-

Biosensors: (e.g., Streptavidin or Ni-NTA biosensors).

-

Biotinylated or His-tagged Src Kinase: For immobilization on the biosensor surface.

-

Src Kinase Substrate Peptide: The analyte in solution.

-

BLI Kinetics Buffer: A buffer optimized for the interaction, typically PBS or HEPES-based with BSA and Tween-20 to reduce non-specific binding.

Procedure:

-

Sensor Hydration: Hydrate the biosensors in the kinetics buffer for at least 10 minutes.

-

Baseline: Establish a stable baseline by dipping the hydrated sensors into wells containing only the kinetics buffer.

-

Immobilization of Src Kinase: Load the biotinylated or His-tagged Src kinase onto the streptavidin or Ni-NTA biosensors, respectively. A stable signal indicates successful immobilization.

-

Second Baseline: Establish a new baseline for the immobilized sensors in the kinetics buffer.

-

Association: Move the sensors into wells containing different concentrations of the Src kinase substrate peptide. The binding of the substrate to the immobilized kinase will cause a shift in the interference pattern, which is recorded in real-time.

-

Dissociation: Transfer the sensors back into wells containing only the kinetics buffer. The dissociation of the substrate from the kinase is then monitored as a decay in the signal.

-

Data Analysis: The resulting sensorgrams (plots of wavelength shift versus time) are analyzed using the instrument's software. By globally fitting the association and dissociation curves for all substrate concentrations, the kon, koff, and subsequently the Kd values are determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the Src kinase signaling pathway and the experimental workflow for determining binding affinity.

Caption: Src Kinase Downstream Signaling Pathways.

Caption: Biolayer Interferometry (BLI) Experimental Workflow.

References

- 1. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of p56lck and p60src Src homology 2 domain binding to tyrosine-phosphorylated peptides determined by a competition assay or surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of p60c-src in Cellular Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The proto-oncogene p60c-src, a non-receptor tyrosine kinase, stands as a pivotal regulator of a myriad of cellular processes, including proliferation, survival, migration, and adhesion. Its dysregulation is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[1] This in-depth technical guide delineates the core functions of p60c-src in cellular signal transduction, presenting key quantitative data, detailed experimental protocols, and visual representations of its intricate signaling networks.

The Structure and Regulation of p60c-src

The p60c-src protein is a member of the Src family of kinases (SFKs), which includes nine members in humans.[2] Its structure is modular, comprising several key domains that dictate its function and regulation:

-

SH1 (Src Homology 1) Domain: This is the catalytic kinase domain responsible for phosphorylating substrate proteins on tyrosine residues.[2]

-

SH2 (Src Homology 2) Domain: This domain recognizes and binds to specific phosphotyrosine-containing motifs on other proteins, facilitating protein-protein interactions.[2][3]

-

SH3 (Src Homology 3) Domain: This domain binds to proline-rich sequences in target proteins, further mediating protein complex assembly.[2]

-

Unique N-terminal Region: This region is involved in membrane association.[2]

The activity of p60c-src is tightly controlled by a mechanism of intramolecular inhibition. In its inactive state, phosphorylation of a key tyrosine residue in the C-terminal tail (Tyr-527 in chicken c-Src) allows it to bind to the SH2 domain.[4][5] This interaction, along with the binding of the SH3 domain to the linker region between the SH2 and kinase domains, locks the kinase in a closed, inactive conformation.[4]

Activation of p60c-src can be triggered by various stimuli, including growth factor receptor tyrosine kinases (RTKs), integrin signaling, and cytokine receptors.[6][7] This activation typically involves two key events:

-

Dephosphorylation of Tyr-527: Protein tyrosine phosphatases remove the inhibitory phosphate group, disrupting the intramolecular SH2-phosphotyrosine interaction.[1]

-

Autophosphorylation of Tyr-416: This occurs within the activation loop of the kinase domain and is a hallmark of catalytically active Src.[5][8] This intermolecular autophosphorylation event stabilizes the active conformation of the kinase domain.[5][9]

Single amino acid changes, particularly within the SH2 domain, can also lead to the activation of p60c-src's transforming potential.[10]

p60c-src in Core Signaling Pathways

Activated p60c-src acts as a central hub, relaying signals to multiple downstream pathways that govern fundamental cellular functions.

The Ras-MAPK Pathway

p60c-src plays a critical role in activating the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, a key cascade regulating cell proliferation and differentiation.[11] Upon activation by upstream signals like RTKs, Src can phosphorylate adaptor proteins such as Shc, which in turn recruits the Grb2/SOS complex.[12] This leads to the activation of Ras, initiating the canonical MAPK cascade involving Raf, MEK, and ERK.[11] ERK, the final effector kinase in this pathway, translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression.[11]

Caption: p60c-src in the Ras-MAPK Signaling Pathway.

The PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream target of p60c-src, primarily involved in cell survival and proliferation. Activated Src can directly phosphorylate and activate the p85 regulatory subunit of PI3K, or it can act upstream of PI3K by associating with activated RTKs.[7] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of substrates that promote cell survival by inhibiting apoptosis and regulate cell cycle progression.

Caption: p60c-src in the PI3K/AKT Signaling Pathway.

Cell Adhesion and Migration

p60c-src is a key regulator of cell-matrix adhesions and cell motility.[13][14][15] It localizes to focal adhesions, which are dynamic structures that mediate the connection between the actin cytoskeleton and the extracellular matrix.[16] At these sites, p60c-src phosphorylates a number of key proteins, including:

-

Focal Adhesion Kinase (FAK): A crucial mediator of integrin signaling. Src-mediated phosphorylation of FAK creates binding sites for other signaling molecules and promotes the turnover of focal adhesions, which is essential for cell migration.[15][17]

-

Paxillin: An adaptor protein that recruits various signaling and structural proteins to focal adhesions.[6]

-

Tensin: A protein involved in linking the actin cytoskeleton to integrins.[13][14]

The catalytic activity of Src is critical for controlling the turnover of focal adhesions during cell movement.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of pp60c-src with two major signaling pathways in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of pp60c-src tyrosine kinase activities using a continuous assay: autoactivation of the enzyme is an intermolecular autophosphorylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the proto-oncogene p60c-src by point mutations in the SH2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 13. pp60(c-src) and related tyrosine kinases: a role in the assembly and reorganization of matrix adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. c-Src-Mediated Epithelial Cell Migration and Invasion Regulated by PDZ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The catalytic activity of Src is dispensable for translocation to focal adhesions but controls the turnover of these structures during cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p60c-src Substrate II in Kinase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of p60c-src substrate II, a synthetic pentapeptide, in kinase assays. This document details the biochemical properties of the substrate, experimental protocols for its use, and its relevance in studying p60c-src signaling pathways.

Introduction to p60c-src and its Substrates

The proto-oncogene c-Src encodes a 60 kDa non-receptor tyrosine kinase, p60c-src, which plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[1][2] The kinase activity of p60c-src is tightly regulated, and its aberrant activation is frequently implicated in the development and progression of various human cancers.[3]

The study of p60c-src activity and the identification of its downstream targets are crucial for understanding its physiological functions and its role in disease. In vitro kinase assays are indispensable tools for this purpose, allowing for the precise measurement of p60c-src catalytic activity and the screening of potential inhibitors. A key component of these assays is the substrate, which can be a full-length protein or a short synthetic peptide containing the target tyrosine residue for phosphorylation.

Synthetic peptide substrates offer several advantages, including high purity, defined sequence, and ease of synthesis and modification. They are instrumental in determining the kinetic parameters of the kinase and in high-throughput screening for drug discovery.

This compound: A Specific Pentapeptide for Kinase Assays

This compound is a synthetic pentapeptide with the amino acid sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2 . This substrate was specifically designed based on the optimal recognition motif for p60c-src, making it an efficient and specific substrate for in vitro kinase assays.[4]

Biochemical Properties and Kinetic Data

The efficiency of an enzyme's catalysis on a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

For this compound, the following kinetic parameters have been determined:

| Substrate | Amino Acid Sequence | Km (µM) | Vmax (µmol/min/mg) |

| This compound | Ac-Ile-Tyr-Gly-Glu-Phe-NH2 | 368 | 1.02 |

| Comparative Substrate | Ac-Glu-Asp-Ala-Ile-Tyr-NH2 | 880 | 1.86 |

| Data sourced from reference[4]. |

The data indicates that this compound has a high affinity for p60c-src, as evidenced by its sub-millimolar Km value, and is efficiently phosphorylated.[4]

Experimental Protocols for p60c-src Kinase Assays

This section provides detailed methodologies for performing in vitro kinase assays using this compound. Two common methods are described: a radioactive assay using [γ-³²P]ATP and a non-radioactive, fluorescence-based assay.

Radioactive Kinase Assay Protocol

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the substrate.

Materials:

-

Active p60c-src enzyme

-

This compound (Ac-IYGEF-NH2)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution (containing unlabeled ATP and [γ-³²P]ATP)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, active p60c-src enzyme, and this compound to the desired final concentrations.

-

Initiate the reaction: Add the ATP solution (containing a known concentration of unlabeled ATP and a specific activity of [γ-³²P]ATP) to the reaction mix to start the phosphorylation reaction.

-

Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction: Terminate the reaction by adding an aliquot of the reaction mixture onto a P81 phosphocellulose paper. The acidic nature of the stopping solution (if used) or the binding properties of the paper will halt the enzymatic activity.

-

Wash the phosphocellulose paper: Wash the P81 papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify phosphorylation: Place the washed and dried P81 paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate kinase activity: Determine the specific activity of the kinase by calculating the amount of phosphate transferred to the substrate per unit of time and per amount of enzyme.

Fluorescence-Based Kinase Assay Protocol

This method offers a non-radioactive alternative for measuring kinase activity and is well-suited for high-throughput screening. It relies on the change in fluorescence of a labeled substrate upon phosphorylation. While the specific this compound is not inherently fluorescent, a fluorescently labeled version can be synthesized, or a coupled-enzyme assay can be used to detect ADP production.

Materials:

-

Active p60c-src enzyme

-

Fluorescently labeled this compound (or unlabeled substrate with an ADP detection kit)

-

Kinase reaction buffer (as described above)

-

ATP solution

-

Microplate reader with fluorescence detection capabilities

Procedure (using a fluorescently labeled substrate):

-

Prepare the reaction mixture: In a microplate well, add the kinase reaction buffer, active p60c-src enzyme, and the fluorescently labeled this compound.

-

Initiate the reaction: Start the reaction by adding ATP to the well.

-

Monitor fluorescence: Immediately place the microplate in a fluorescence plate reader and monitor the change in fluorescence intensity or polarization over time at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Determine initial reaction rates: Calculate the initial reaction rates from the linear phase of the fluorescence change.

-

Analyze the data: Relate the change in fluorescence to the kinase activity.

Signaling Pathways and Logical Relationships

p60c-src is a central node in numerous signaling pathways, and its activity is triggered by various upstream signals, including growth factor receptors and integrins. The IYGEF motif of this compound represents a consensus sequence recognized by the kinase domain of Src family kinases. While this specific sequence may not correspond to a known natural substrate, it mimics the structural features that p60c-src recognizes in its physiological targets.

The following diagrams illustrate the general workflow of a p60c-src kinase assay and its position within a simplified signaling cascade.

Caption: Workflow of a radioactive p60c-src kinase assay.

Caption: Simplified p60c-src signaling pathway.

Conclusion

This compound (Ac-IYGEF-NH2) is a valuable tool for the in vitro characterization of p60c-src kinase activity. Its high affinity and specificity make it suitable for a range of applications, from basic kinetic studies to high-throughput screening of potential inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to design and implement robust and reliable p60c-src kinase assays. A thorough understanding of these techniques is essential for advancing our knowledge of p60c-src biology and for the development of novel therapeutic strategies targeting this important kinase.

References

- 1. Cyclic peptide substrates of pp60c-src. Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of peptide substrates and development of pseudosubstrate-based peptide inhibitors for p60(C-SRC) protein tyrosine kinase [arizona.aws.openrepository.com]

- 3. promega.com [promega.com]

- 4. Identification of efficient pentapeptide substrates for the tyrosine kinase pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Autophosphorylation of p60c-Src

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the autophosphorylation process of the proto-oncogenic tyrosine kinase p60c-Src (c-Src). A pivotal mechanism in cellular signaling, c-Src activity is intricately regulated by phosphorylation, influencing a myriad of cellular processes including growth, differentiation, and motility. Dysregulation of c-Src is frequently implicated in cancer progression, making it a critical target for therapeutic intervention. This document details the molecular mechanisms, key phosphorylation sites, regulatory domains, and the experimental methodologies used to investigate this fundamental biological process.

The Core Mechanism of p60c-Src Autophosphorylation

The catalytic activity of p60c-Src is governed by a dynamic interplay between its structural domains and the phosphorylation state of two key tyrosine residues: Tyrosine 416 (Tyr416) in the activation loop of the kinase domain and Tyrosine 527 (Tyr527) in the C-terminal tail.[1][2][3] In its inactive state, c-Src adopts a "closed" conformation. This is maintained by the intramolecular interaction of the phosphorylated Tyr527 (pTyr527) with the Src Homology 2 (SH2) domain.[2][4] This interaction, along with the binding of the SH2-kinase linker to the Src Homology 3 (SH3) domain, effectively locks the kinase in a repressed state.[4]

Activation of c-Src is a multi-step process initiated by the dephosphorylation of Tyr527, often by protein tyrosine phosphatases.[3] This event disrupts the intramolecular inhibition, leading to an "open" and partially active conformation. Full catalytic activity is then achieved through intermolecular autophosphorylation at Tyr416 within the activation loop.[5][6] This trans-autophosphorylation event stabilizes the active conformation of the kinase domain, allowing for efficient substrate binding and phosphorylation.[2][4]

The autophosphorylation of c-Src is predominantly an intermolecular process, where one c-Src molecule phosphorylates another.[5][6] This is in contrast to an intramolecular event where a kinase would phosphorylate itself within the same molecule. Studies have shown that prohibiting intramolecular phosphorylation has minimal impact on the rate and extent of the reaction.[5]

Quantitative Analysis of p60c-Src Autophosphorylation and Kinase Activity

The autophosphorylation of p60c-Src at Tyr416 significantly enhances its kinase activity. This activation is quantifiable through kinetic studies that measure the catalytic efficiency of the enzyme.

| Parameter | Condition | Value | Reference |

| kcat | c-Src phosphorylated on Tyr416 (FLP) | 3.7-fold higher than Y416F mutant | [4] |

| Km for ATP | c-Src Y416F mutant | 17.0 µM | [4] |

| Km for ATP | c-Src phosphorylated on Tyr416 (FLP) | 9.8 µM | [4] |

| Catalytic Efficiency (kcat/Km) | c-Src phosphorylated on Tyr416 (FLP) | 6.4-fold increase compared to Y416F mutant | [4] |

| Km for protein substrate (poly(E4Y)) | Low Km form of pp60c-src | 0.029 mg/ml | [7] |

| Km for protein substrate (poly(E4Y)) | High Km form of pp60c-src | 1.6 mg/ml | [7] |

Table 1: Kinetic Parameters of p60c-Src Kinase Activity. This table summarizes the key kinetic parameters that illustrate the increase in catalytic efficiency of c-Src upon autophosphorylation at Tyr416.

Signaling Pathways and Regulatory Interactions

The regulation of p60c-Src autophosphorylation is a central node in numerous signaling pathways. Its activity is controlled by a network of kinases, phosphatases, and interacting proteins.

Figure 1: p60c-Src Activation and Inactivation Cycle. This diagram illustrates the key phosphorylation and dephosphorylation events that regulate the transition of p60c-Src between its inactive and active states.

Experimental Protocols

In Vitro Kinase Assay for p60c-Src Autophosphorylation

This protocol allows for the measurement of c-Src autophosphorylation in a controlled in vitro environment.

Materials:

-

Purified recombinant p60c-Src enzyme

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM EGTA, 0.25 mM sodium orthovanadate)

-

[γ-³²P]ATP

-

ATP solution

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the kinase reaction mixture by combining the purified p60c-Src enzyme with the kinase reaction buffer.

-

Initiate the autophosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction mixture.

-

Incubate the reaction at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, autophosphorylated p60c-Src.

-

Quantify the band intensity to determine the rate and extent of autophosphorylation.

Figure 2: In Vitro Kinase Assay Workflow. This flowchart outlines the key steps involved in performing an in vitro kinase assay to measure p60c-Src autophosphorylation.

Western Blot Analysis of p60c-Src Phosphorylation

This protocol is used to detect the phosphorylation status of c-Src at specific tyrosine residues (Tyr416 and Tyr527) in cell lysates.

Materials:

-

Cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr416), anti-phospho-Src (Tyr527), and anti-total-Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Src Tyr416) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To analyze total Src levels, the membrane can be stripped and re-probed with an anti-total-Src antibody.

Figure 3: Western Blot Workflow. This diagram details the sequential steps for analyzing the phosphorylation state of p60c-Src in cellular extracts.

Mass Spectrometry for Phosphorylation Site Analysis

Mass spectrometry is a powerful tool for identifying and quantifying phosphorylation sites on p60c-Src.

General Workflow:

-

Protein Purification/Immunoprecipitation: Isolate p60c-Src from cell lysates, often through immunoprecipitation using a specific antibody.

-

Proteolytic Digestion: Digest the purified p60c-Src into smaller peptides using a protease such as trypsin.

-

Phosphopeptide Enrichment (Optional but Recommended): Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragment ions.

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database to identify the peptides and pinpoint the exact location of the phosphate group. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to compare phosphorylation levels across different conditions.[8]

Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

Co-IP is used to identify proteins that interact with p60c-Src in its various phosphorylation states.

Procedure:

-

Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Incubate the cell lysate with an antibody specific to p60c-Src.

-

Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Conclusion

The autophosphorylation of p60c-Src is a tightly regulated and critical event in cellular signaling. Understanding the intricacies of this process, from its molecular mechanism to its quantitative parameters, is essential for researchers in both basic science and drug development. The experimental protocols outlined in this guide provide a robust framework for investigating the phosphorylation-dependent regulation of c-Src and its role in health and disease. Further research into the precise kinetics and stoichiometry of c-Src autophosphorylation will continue to illuminate its complex role in cellular function and provide new avenues for therapeutic intervention.

References

- 1. Altered sites of tyrosine phosphorylation in pp60c-src associated with polyomavirus middle tumor antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src | PLOS One [journals.plos.org]

- 3. Phosphorylation of tyrosine in the carboxyl-terminal tryptic peptide of pp60c-src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophosphorylation activates c-Src kinase through global structural rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential positive and negative autoregulation of p60c-src by intermolecular autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential positive and negative autoregulation of p60c-src by intermolecular autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties and Applications of p60c-src Substrate II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic peptide known as p60c-src Substrate II. It also delves into the broader context of p60c-src kinase activity, substrate recognition, and the experimental protocols utilized in its study. This document is intended to be a valuable resource for researchers and professionals involved in signal transduction, cancer biology, and drug discovery targeting the Src family of kinases.

Introduction to p60c-src and its Substrates

The proto-oncogene c-Src encodes a non-receptor tyrosine kinase, p60c-src, which is a pivotal regulator of a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[1][2] Dysregulation of p60c-src activity is frequently implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention.[2][3] The kinase activity of p60c-src is tightly controlled through a series of phosphorylation and dephosphorylation events, as well as by protein-protein interactions.[4]

The diverse functions of p60c-src are mediated by its ability to phosphorylate a wide array of intracellular substrates on specific tyrosine residues. The identification and characterization of these substrates are crucial for elucidating the intricate signaling networks governed by p60c-src and for developing targeted therapies. To facilitate the study of p60c-src kinase activity and the screening of potential inhibitors, a variety of synthetic peptide substrates have been developed. One such substrate, commonly referred to as this compound, has been designed for efficient and specific phosphorylation by p60c-src in in vitro assays.[5]

Physicochemical Properties of this compound

This compound is a synthetic pentapeptide that serves as an efficient substrate for the p60c-src protein tyrosine kinase.[6][7] Its design is based on studies of p60c-src substrate specificity, which have identified preferred amino acid sequences surrounding the target tyrosine residue.[5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to note that slight variations in molecular weight may be reported by different commercial suppliers due to differences in synthesis, post-translational modifications (such as acetylation and amidation), and the method of calculation.

| Property | Value | Source |

| Amino Acid Sequence | Ac-Ile-Tyr-Gly-Glu-Phe-NH2 | [5][8] |

| Molecular Weight | 668.74 g/mol | [6][7] |

| 1342.48 g/mol | [8] | |

| Molecular Formula | C33H44N6O9 | [6][7] |

| C57H95N15O22 | [8] | |

| Purity | > 95% | [8] |

| Form | Lyophilized powder | [8] |

| Solubility | Water | [6] |

A phosphorylated version of this substrate, with the sequence Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2, is also commercially available for use in control experiments or binding assays.[9]

Experimental Protocols

The primary application of this compound is in in vitro kinase assays to quantify the enzymatic activity of p60c-src. These assays are fundamental for studying enzyme kinetics, screening for inhibitors, and characterizing the effects of mutations on kinase function.

In Vitro p60c-src Kinase Assay

This protocol outlines a general procedure for measuring the phosphorylation of this compound by purified p60c-src kinase.

Materials:

-

Purified, active p60c-src enzyme

-

This compound

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)

-

Stopping solution (e.g., EDTA, SDS, or phosphoric acid)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; phosphotyrosine-specific antibodies for ELISA or Western blot)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, a known concentration of this compound, and the purified p60c-src enzyme.

-

Initiation: Initiate the kinase reaction by adding ATP to the reaction mixture. The final concentration of ATP should be optimized based on the specific experimental goals (e.g., at or below the Km for kinetic studies).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring that the reaction remains in the linear range.

-

Termination: Stop the reaction by adding the stopping solution.

-

Detection and Quantification: Measure the amount of phosphorylated substrate.

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Methods: Use a phosphotyrosine-specific antibody to detect the phosphorylated substrate via ELISA, Western blotting, or other immunoassays.

-

Logical Workflow for Kinase Assay:

Caption: A flowchart illustrating the sequential steps of a typical in vitro kinase assay.

p60c-src Signaling Pathways

p60c-src is a key component of numerous signal transduction pathways that are initiated by a variety of extracellular stimuli. A simplified representation of a common p60c-src signaling cascade is depicted below.

Simplified p60c-src Signaling Pathway:

Caption: A diagram illustrating a typical signaling cascade involving p60c-src activation.

In this pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) leads to receptor dimerization and autophosphorylation. The phosphorylated tyrosine residues on the RTK serve as docking sites for the SH2 domain of p60c-src, leading to its recruitment to the plasma membrane and subsequent activation. Activated p60c-src then phosphorylates a variety of downstream substrates, triggering signaling cascades that ultimately lead to specific cellular responses.

Conclusion

This compound is a valuable tool for the in vitro characterization of p60c-src kinase activity. Its well-defined physicochemical properties and its efficacy as a substrate make it an essential reagent for basic research and drug discovery efforts targeting the Src family of kinases. A thorough understanding of its properties, coupled with robust experimental protocols, is critical for obtaining reliable and reproducible data in the study of p60c-src signaling. Further research into the identification and validation of endogenous p60c-src substrates will continue to enhance our understanding of its complex role in cellular physiology and disease.

References

- 1. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 3. pp60src-dependent protein phosphorylation in membranes from Rous sarcoma virus-transformed chicken embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocytosis and the Src family of non-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of efficient pentapeptide substrates for the tyrosine kinase pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific kinase activity and phosphorylation state of pp60c-src from neuroblastomas and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered sites of tyrosine phosphorylation in pp60c-src associated with polyomavirus middle tumor antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of factors that influence phosphorylation of pp60c-src on tyrosine 527 - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Synthetic Peptide Substrates for Src: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of synthetic peptide substrates for the Src non-receptor tyrosine kinase. From early serendipitous discoveries to the rational design of highly specific sequences, this document provides a comprehensive overview of the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of Src substrate recognition and its role in cellular signaling.

Early Discoveries and the Quest for Specificity

The discovery of protein tyrosine kinases, with v-Src from the Rous sarcoma virus as the prototype, revolutionized our understanding of cellular signaling and cancer biology.[1] Early studies on Src kinase activity relied on protein substrates, which were often heterogeneous and difficult to work with. The advent of solid-phase peptide synthesis (SPPS) opened the door to the development of short, defined synthetic peptides as substrates, offering a more controlled and quantitative approach to studying kinase activity and specificity.

One of the earliest and most widely used synthetic peptide substrates for Src was derived from the autophosphorylation site of pp60c-src, the cellular homolog of v-Src. This peptide, with the sequence RRLIEDAEYAARG , became a valuable tool for in vitro kinase assays.[2][3]

A significant breakthrough in the development of specific Src substrates came from the observation that Src family kinases efficiently phosphorylate a synthetic peptide derived from the cell cycle protein p34cdc2.[4][5] This 15-amino acid peptide, KVEKIGEGTYGVVYK , corresponding to residues 6-20 of p34cdc2, exhibited high efficiency and specificity for Src family kinases.[4][6] Subsequent structure-activity relationship studies revealed that specific residues, particularly Glu-12 and Thr-14, were critical for its substrate activity.[7]

The quest for even more specific and efficient substrates led to the use of combinatorial peptide library methods. This approach led to the identification of the novel heptapeptide YIYGSFK , which demonstrated a lower Michaelis constant (Km) for p60c-src compared to the cdc2(6-20) peptide, indicating a higher affinity.[8][9][10] Further screening of a secondary library based on the -Ile-Tyr- motif within this peptide yielded an even more efficient substrate, GIYWHHY .[10]

Through systematic studies involving degenerate peptide libraries, an "optimal" consensus sequence for Src phosphorylation was determined, leading to the design of the highly efficient substrate AEEEIYGEFEAKKKK .[7][11] These developments provided researchers with a powerful toolkit of synthetic peptides to dissect the substrate specificity of Src and related kinases.

Quantitative Analysis of Src Peptide Substrates

The development of these synthetic peptides allowed for the detailed kinetic characterization of Src kinase activity. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide quantitative measures of the affinity of the kinase for its substrate and its catalytic efficiency. A lower Km value indicates a higher affinity.

Below is a summary of the key synthetic peptide substrates for Src and their reported kinetic constants.

| Peptide Name/Origin | Sequence | Km (µM) | Vmax (mol phosphate/min/mol enzyme) |

| pp60c-src autophosphorylation site | RRLIEDAEYAARG | Not consistently reported | Not consistently reported |

| p34cdc2 (6-20) | KVEKIGEGTYGVVYK | 170 ± 20[11] | 3.75 ± 0.43[11] |

| Combinatorial Library Peptide | YIYGSFK | 55[8][9] | Not consistently reported |

| Src Optimal Substrate | AEEEIYGEFEAKKKK | 32.6 ± 2.8[11] | 0.48 ± 0.03[11] |

Experimental Protocols

The ability to accurately measure the phosphorylation of these synthetic peptides has been central to advancing our understanding of Src kinase. Two common methods for quantifying kinase activity are the radiometric assay, which measures the incorporation of radioactive phosphate, and the enzyme-linked immunosorbent assay (ELISA), which uses antibodies to detect the phosphorylated peptide.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the peptide substrates themselves is a critical first step. The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis, which is a widely used method.[2][12][13][14][15]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminally carboxylated peptides)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIEA in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor the coupling reaction using a ninhydrin test.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity of the synthesized peptide by mass spectrometry.

Radiometric Src Kinase Assay

This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to the synthetic peptide substrate.[16][17][18]

Materials:

-

Purified active Src kinase

-

Synthetic peptide substrate (e.g., cdc2(6-20))

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Acetone

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the synthetic peptide substrate at the desired concentration, and purified Src kinase.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by adding an equal volume of a stop solution (e.g., 40% trichloroacetic acid).

-

Spotting: Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

-

Washing: Wash the phosphocellulose paper several times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Final Wash: Perform a final wash with acetone to dry the paper.

-

Quantification: Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

ELISA-based Src Kinase Assay

This non-radioactive method utilizes an antibody that specifically recognizes the phosphorylated tyrosine residue on the peptide substrate.[1][5][19][20]

Materials:

-

96-well microtiter plates (e.g., maleic anhydride-activated or high-binding)

-

Synthetic peptide substrate

-

Purified active Src kinase

-

Kinase reaction buffer

-

ATP solution

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-phosphotyrosine antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of the microtiter plate with the synthetic peptide substrate by incubating overnight at 4°C.

-

Washing: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the remaining protein-binding sites in the wells by incubating with blocking buffer for 1-2 hours at room temperature.

-

Kinase Reaction: a. Add the kinase reaction mixture containing purified Src kinase and ATP to the wells. b. Incubate for a defined period at 30°C to allow for peptide phosphorylation.

-

Washing: Wash the wells to remove the kinase and ATP.

-

Primary Antibody Incubation: Add the anti-phosphotyrosine primary antibody to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the wells to remove unbound secondary antibody.

-

Detection: Add the TMB substrate solution and incubate until a blue color develops.

-

Stop Reaction: Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

Measurement: Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of phosphorylated peptide.

Visualizing Src in Action: Signaling Pathways and Experimental Workflows

To better understand the context in which these synthetic substrates are utilized and the biological processes Src governs, the following diagrams illustrate a simplified Src signaling pathway and a typical experimental workflow for kinase activity measurement.

Caption: Simplified Src signaling pathway.

Caption: General experimental workflow for a Src kinase assay.

Conclusion

The historical development of synthetic peptide substrates for Src has been a journey from using complex protein substrates to rationally designed, highly specific peptide sequences. These well-defined tools have been instrumental in elucidating the fundamental mechanisms of Src kinase activity, its substrate specificity, and its intricate role in cellular signaling pathways. The quantitative data and robust experimental protocols established over decades of research continue to empower scientists and drug development professionals in their efforts to understand and target Src in various disease contexts, particularly in cancer. The ongoing refinement of these substrates and assay methodologies promises to further enhance our ability to probe the complexities of the human kinome.

References

- 1. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 2. rsc.org [rsc.org]

- 3. Tyrosine Kinase Peptide 3 [RRLIEDAE-pY-AARG], Phosphorylated - 1 mg [anaspec.com]

- 4. Src family kinases: regulation of their activities, levels and identification of new pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. A synthetic peptide derived from p34cdc2 is a specific and efficient substrate of src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of specific and efficient phosphorylation of peptides derived from p34cdc2 by a pp60src-related protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 10. Activation pathway of Src kinase reveals intermediate states as novel targets for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. biochem.wustl.edu [biochem.wustl.edu]

- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. affbiotech.cn [affbiotech.cn]

Methodological & Application

Application Notes and Protocols for p60c-src Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation and overexpression of c-Src are frequently observed in a variety of human cancers, contributing to malignant progression and making it a significant target for therapeutic intervention.[2] This document provides detailed protocols for a p60c-src kinase assay using a peptide substrate (p60c-src substrate II) for the screening and characterization of potential inhibitors.

The c-Src signaling pathway is a complex network initiated by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins. Upon activation, c-Src phosphorylates numerous downstream substrates, activating signaling cascades like the Ras-MAPK, PI3K-AKT, and STAT3 pathways, which are crucial for normal cell function and are often hijacked in carcinogenesis.[3]

c-Src Signaling Pathway and Point of Inhibition